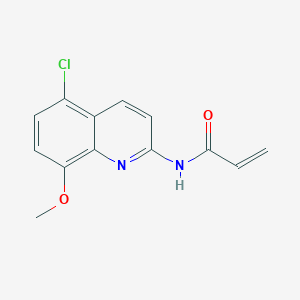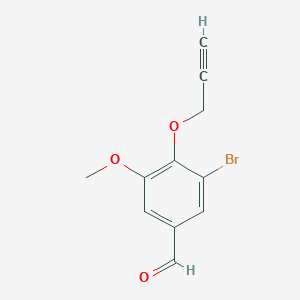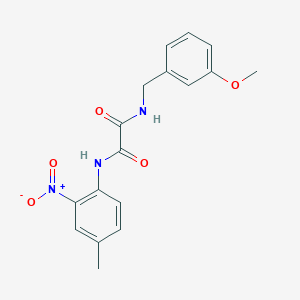![molecular formula C12H14N2O3S B2728867 Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-09-3](/img/structure/B2728867.png)
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (MCTC) is a novel synthetic small molecule that has been used in a variety of scientific research applications. It has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Facile Synthesis through Gewald Reaction
A study by Abaee and Cheraghi (2013) describes a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, including compounds structurally similar to Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate. These derivatives precipitate from the reaction mixtures and are obtained by simple filtration (Abaee & Cheraghi, 2013).
Tumor-Selective Agents
Thomas et al. (2014) explored the structure–activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives, demonstrating that certain derivatives, including ones with modifications akin to this compound, preferentially inhibited the proliferation of various tumor cell lines, showing significant tumor selectivity (Thomas et al., 2014).
Synthetic Methodologies and Applications
Clarke et al. (1998) discussed new syntheses of isothiazoles from primary enamines, indicating the versatility of thiophene derivatives in synthesizing complex heterocycles (Clarke, Emayan, & Rees, 1998). Similarly, Gütschow et al. (1996) investigated the Gewald reaction of 4-methyl-2-pentanone with alkyl cyanoacetates, forming compounds like this compound, alongside discussion of reaction mechanisms and the synthesis of 4-isobutyl substituted thiophenes (Gütschow, Schröter, Kuhnle, & Eger, 1996).
Mecanismo De Acción
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which suggests that this compound may influence related biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7(2)9-6-8(12(16)17-3)11(18-9)14-10(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBYRAXNOUYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)

![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)
![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)



![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)
![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
